

Application Notes and Protocols for Cross-Coupling Reactions Involving Terminal Alkynes

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Compound of Interest

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Introduction

Cross-coupling reactions involving terminal alkynes are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. These reactions are pivotal in the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. This document provides detailed application notes and experimental protocols for three key cross-coupling reactions of terminal alkynes: the Sonogashira, Heck, and Suzuki reactions.

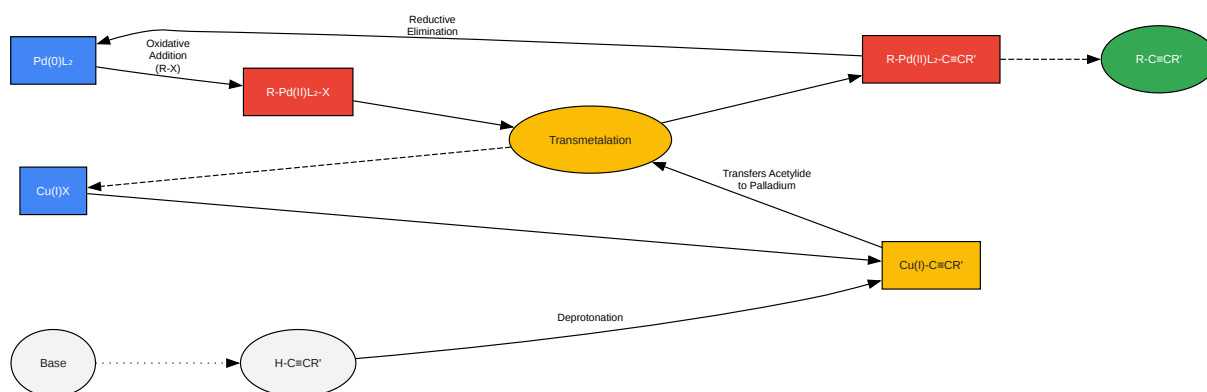
Sonogashira Coupling

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.^{[1][2]} This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.^[3] The mild reaction conditions allow for a broad substrate scope and functional group tolerance, making it a highly versatile tool in organic synthesis.^[2]

Catalytic Cycle of Sonogashira Coupling

The mechanism of the copper-co-catalyzed Sonogashira reaction is understood to proceed through two interconnected catalytic cycles involving palladium and copper.^[4] The palladium cycle involves the oxidative addition of the aryl or vinyl halide to the Pd(0) species, followed by

transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[4] The copper cycle facilitates the formation of the key copper acetylide intermediate from the terminal alkyne.[4]



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Figure 1. Catalytic cycle of the Sonogashira coupling reaction.

Copper-Free Sonogashira Coupling

To circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed.[5][6] These reactions typically require a palladium catalyst and a base, and proceed through a mechanism where the palladium complex is involved in both the activation of the aryl/vinyl halide and the deprotonation of the terminal alkyne.[4]

Quantitative Data for Sonogashira Coupling

The following table summarizes representative quantitative data for the Sonogashira coupling reaction under various conditions.

Entry	Aryl Halide	Terminal Alkyne	Pd Catalyst (mol %)	CuI (mol %)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
1	Iodobenzene	Phenylacetylene	Pd(PPh ₃) ₂ Cl ₂ (0.05 eq)	0.025 eq	Diisopropylamine	THF	RT	3	89	[5]
2	4-Iodonisole	Phenylacetylene	Pd/HAP	-	K ₂ CO ₃	DMSO	90	1	>99	[7]
3	4-Bromotoluene	2-Methyl-3-butyne-2-ol	Pd(PPh ₃) ₂ Cl ₂ (cat.)	cat.	Triethylamine	-	RT	1.5	-	[8]
4	Aryl Iodides	Phenylacetylene	NS-MCM-41-Pd (0.1)	0.2	K ₂ CO ₃	Dioxane	50	-	Good	[9]
5	Aryl Bromides	Terminal Alkynes	Pd ₂ (dba) ₃ /P(tBu) ₃ (0.5)	-	CS ₂ CO ₃	Dioxane	RT	-	High	[10]

Experimental Protocol: Copper-Catalyzed Sonogashira Coupling

This protocol describes the coupling of an aryl halide with a terminal alkyne using a palladium-copper catalyst system.^[5]

Materials:

- Aryl halide (1.0 eq)
- Terminal alkyne (1.1 eq)
- Pd(PPh₃)₂Cl₂ (0.05 eq)
- Copper(I) iodide (CuI) (0.025 eq)
- Diisopropylamine (7.0 eq)
- Tetrahydrofuran (THF)
- Diethyl ether (Et₂O)
- Saturated aqueous NH₄Cl
- Saturated aqueous NaHCO₃
- Brine
- Anhydrous Na₂SO₄
- Celite®

Procedure:

- To a solution of the aryl halide (0.81 mmol, 1.0 eq) in THF (5 mL) at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and the alkyne (1.1 eq).
- Stir the reaction mixture for 3 hours at room temperature.
- Upon completion, dilute the reaction with Et₂O and filter through a pad of Celite®, washing the pad with Et₂O.

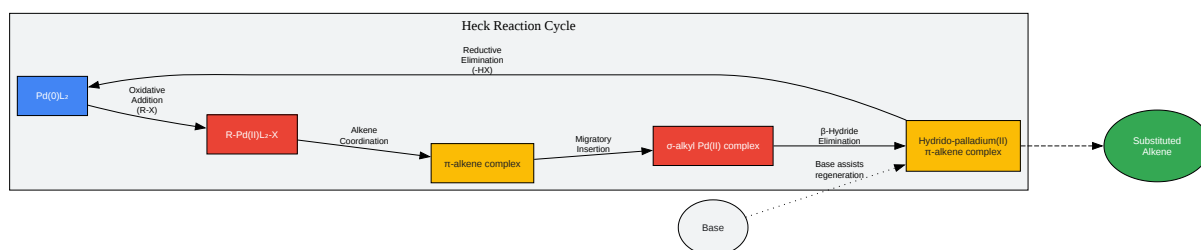
- Wash the filtrate with saturated aqueous NH_4Cl , saturated aqueous NaHCO_3 , and brine.
- Dry the organic layer over anhydrous Na_2SO_4 and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel to afford the coupled product.

Heck Coupling

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide or triflate with an alkene to form a substituted alkene.[11][12] While typically used for $\text{C}(\text{sp}^2)\text{-C}(\text{sp}^2)$ bond formation, variations of the Heck reaction can be employed to couple terminal alkynes with alkenes, leading to the synthesis of conjugated enynes.

Catalytic Cycle of Heck Coupling

The catalytic cycle of the Heck reaction generally involves the oxidative addition of the halide to a $\text{Pd}(0)$ complex, followed by migratory insertion of the alkene, β -hydride elimination, and reductive elimination to regenerate the catalyst.[13]



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Figure 2. General catalytic cycle of the Heck reaction.

Quantitative Data for Heck Coupling of Terminal Alkynes

The following table presents data for Heck-type reactions involving alkynes.

Entry	Aryl/Vinyl Halide	Alkyne/Alkene	Pd Catalyst (mol %)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
1	Iodobenzene	Styrene	PdCl ₂	K ₂ CO ₃	DMF/H ₂ O	100	12	High	[14]
2	Aryl Bromides	Internal Olefins	Pd EnCat®40 (0.8)	AcONa	EtOH	140 (mw)	0.5	Good	[15]
3	Aryl Halides	Alkenes	Pd(OAc) ₂	K ₂ CO ₃	DMA	130-140	40	56-94	[16]
4	Vinyl Halides	Vinyl Ethers	Pd(OAc) ₂ (3)	NEt ₃	DMSO	115	-	High	[17]
5	Aryl Halides	Alkenes	Pd(OAc) ₂	Base	Various	25-reflux	60 min	99.87	[18]

Experimental Protocol: Heck-Type Coupling

This protocol describes a general procedure for the Heck reaction of an aryl halide with an alkene.[15]

Materials:

- Aryl bromide (1.0 eq)

- Alkene (1.0 eq)
- Pd EnCat®40 (0.8 mol%)
- Sodium acetate (AcONa) (2.5 eq)
- Tetraethylammonium chloride (Et₄NCl) (3 eq)
- Ethanol (EtOH)

Procedure:

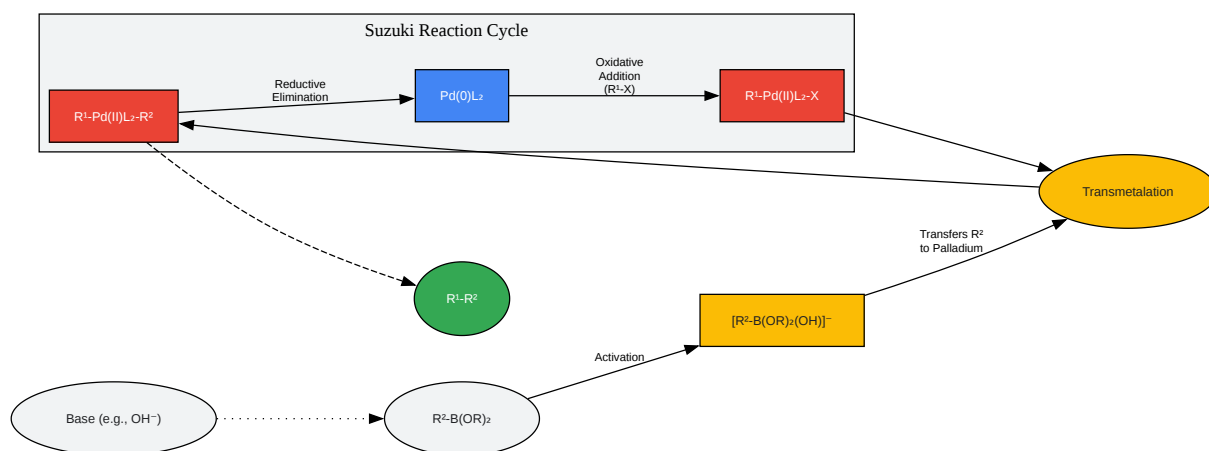
- In a microwave vial, add the aryl bromide (100 mg, 1 equiv.), Et₄NCl (3 equiv.), AcONa (2.5 equiv.), and Pd EnCat®40 (0.8 mol%).
- Disperse the solids in ethanol (2 mL).
- Add the alkene (1 equiv.) to the mixture.
- Heat the reaction mixture using microwave irradiation at 140°C for 30 minutes.
- After cooling, the reaction mixture can be filtered to remove the catalyst and then worked up to isolate the product.

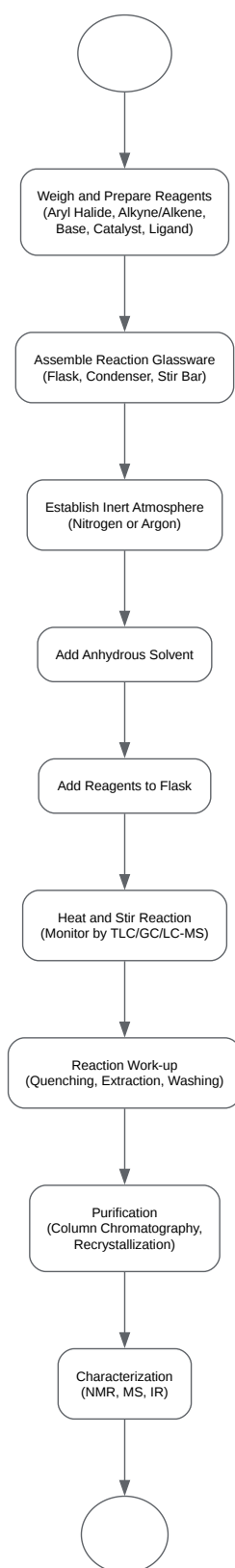
Suzuki Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate.^[19] While classically used for C(sp²)-C(sp²) bond formation, it can be adapted for the coupling of alkynylboron reagents with aryl or vinyl halides to synthesize internal alkynes.

Catalytic Cycle of Suzuki Coupling

The Suzuki coupling mechanism involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center (which requires activation by a base), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.^{[19][20]}





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